molecular formula C12H18ClFN2O2S B2732018 4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride CAS No. 1353971-21-7

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

Cat. No. B2732018
CAS RN: 1353971-21-7
M. Wt: 308.8
InChI Key: QGIBMAYDNAWGAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The InChI code for a similar compound, methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride, is 1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H . This provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves reactions with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The products were confirmed by 1H and 13C NMR and mass spectra .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride” is not mentioned in the sources, it’s worth noting that similar compounds have been used in the pharmaceutical industry. For instance, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-fluoro-N-methyl-N-piperidin-3-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c1-15(11-3-2-8-14-9-11)18(16,17)12-6-4-10(13)5-7-12;/h4-7,11,14H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIBMAYDNAWGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

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